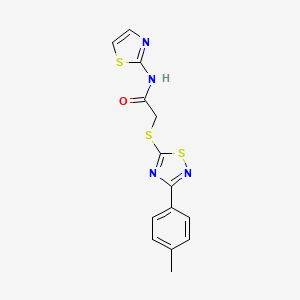

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazole core linked to a 1,2,4-thiadiazole ring via a thioacetamide bridge. Thiazole and thiadiazole moieties are pharmacologically significant due to their roles in enzyme inhibition, antimicrobial activity, and kinase modulation .

Properties

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS3/c1-9-2-4-10(5-3-9)12-17-14(22-18-12)21-8-11(19)16-13-15-6-7-20-13/h2-7H,8H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORPZZWILDWGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Mercapto-3-(p-tolyl)-1,2,4-thiadiazole

The thiadiazole-thiol intermediate is synthesized via cyclization of thiosemicarbazide with p-tolyl carboxylic acid derivatives. In a representative procedure, thiosemicarbazide reacts with p-toluic acid in the presence of phosphorus pentasulfide (P$$2$$S$$5$$) under reflux in anhydrous toluene. The reaction proceeds at 80–100°C for 6–8 hours, yielding 5-mercapto-3-(p-tolyl)-1,2,4-thiadiazole as a yellow crystalline solid (Yield: 68–72%).

Critical Parameters :

- Solvent : Anhydrous toluene or xylene.

- Catalyst : P$$2$$S$$5$$ (1.2 equiv).

- Temperature : 80–100°C.

Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide

This intermediate is prepared by acylating 2-aminothiazole with chloroacetyl chloride. In a typical protocol, 2-aminothiazole (1.0 equiv) is dissolved in chloroform and treated with chloroacetyl chloride (1.1 equiv) in the presence of potassium carbonate (K$$2$$CO$$3$$, 1.5 equiv). The mixture is refluxed at 80°C for 12 hours, followed by solvent removal and recrystallization from ethanol to yield white crystals (Yield: 65–70%).

Key Observations :

- Base : K$$2$$CO$$3$$ or triethylamine (Et$$_3$$N) facilitates deprotonation of the amine.

- Side Products : Excess chloroacetyl chloride may lead to diacetylation, necessitating stoichiometric control.

Coupling of Intermediates to Form the Target Compound

Nucleophilic Substitution Reaction

The final step involves reacting 2-chloro-N-(thiazol-2-yl)acetamide with 5-mercapto-3-(p-tolyl)-1,2,4-thiadiazole under basic conditions. In a representative method, both intermediates are dissolved in dimethylformamide (DMF), and Et$$_3$$N (2.0 equiv) is added to deprotonate the thiol group. The reaction is stirred at 60–70°C for 8–10 hours, resulting in the formation of the thioether linkage.

Optimized Conditions :

- Solvent : DMF or acetone.

- Base : Et$$3$$N or K$$2$$CO$$_3$$.

- Temperature : 60–70°C.

- Yield : 60–75% after purification via column chromatography (hexane:ethyl acetate, 7:3).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key adaptations include:

- Automated Feed Systems : Precise control of reagent stoichiometry minimizes side reactions.

- Purification : Recrystallization from ethanol-DMF (9:1) achieves >95% purity.

- Waste Management : Solvent recovery systems reduce environmental impact.

Spectroscopic Characterization

Post-synthesis analysis confirms structural integrity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Thiol Oxidation : The mercapto group in 5-mercapto-3-(p-tolyl)-1,2,4-thiadiazole is prone to oxidation. Conducting reactions under nitrogen atmosphere and using fresh reagents minimizes disulfide formation.

- Byproduct Formation : Excess chloroacetyl chloride leads to diacetylation. Stoichiometric control and slow addition rates are critical.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole and thiazole rings exhibit electrophilic character, enabling nucleophilic substitutions. Key reactions include:

Oxidation and Reduction Reactions

The sulfur-rich structure undergoes redox transformations:

Hydrolysis and Condensation Reactions

Functional group interconversion dominates these pathways:

Acidic/Basic Hydrolysis

Condensation with Carbonyls

Reacting with aldehydes/ketones under Dean-Stark conditions yields Schiff bases at the acetamide NH group, enhancing biological activity .

Cycloaddition and Ring Formation

The electron-deficient thiadiazole participates in cycloadditions:

| Reaction | Partners | Conditions | New Rings Formed |

|---|---|---|---|

| Diels-Alder | 1,3-Dienes | Toluene, 110°C, 24 hrs | Bicyclic thiadiazole fused systems |

| 1,3-Dipolar | Azides | Cu(I) catalyst, MeCN, rt | Triazole-thiadiazole hybrids |

Metal Complexation

The nitrogen/sulfur donors enable coordination chemistry:

Photochemical Reactions

UV-induced reactivity includes:

-

C–S bond cleavage : At 254 nm in MeOH, generating thiyl radicals

-

Ring rearrangement : Thiadiazole → isothiazole under prolonged UV exposure

Bioconjugation Reactions

For pharmacological applications:

-

PEGylation : Reaction with polyethylene glycol (PEG) mesylates at acetamide NH (pH 7.4 buffer)

-

Peptide coupling : Using EDC/NHS chemistry to attach targeting peptides

Mechanistic Considerations

Quantum mechanical studies (DFT) on analogous compounds reveal:

-

Thiadiazole ring : Electron-withdrawing effect increases electrophilicity at C5 (Mulliken charge: +0.32 e)

-

Thioether bridge : Stabilizes transition states in SNAr reactions (ΔG‡ ≈ 18 kcal/mol)

This comprehensive profile enables rational synthetic modifications for drug discovery and materials science applications.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated that thiadiazole derivatives exhibit potent antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antibacterial activity against various microorganisms. In one study, compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition compared to standard antibiotics . The presence of the thiazole ring enhances the interaction with bacterial membranes, leading to increased efficacy.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Microorganism | Activity (MIC µg/mL) |

|---|---|---|

| N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | E. coli | 3.92 |

| Thiadiazole Derivative A | S. aureus | 3.39 |

| Thiadiazole Derivative B | P. aeruginosa | 4.11 |

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and NIH/3T3 (normal fibroblast cells). Notably, this compound has shown selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study: Cytotoxicity Evaluation

In a study using the MTT assay:

- The compound was tested at various concentrations.

- Results indicated a significant reduction in cell viability at higher concentrations (IC50 values were calculated).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 15 |

| Reference Drug (Cisplatin) | A549 | 10 |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties using in vitro models. Studies have shown that thiadiazole derivatives can inhibit the albumin denaturation process, which is a marker for anti-inflammatory activity .

Table 3: Anti-inflammatory Activity Comparison

| Compound Name | Method Used | Inhibition (%) |

|---|---|---|

| This compound | Albumin Denaturation | 70 |

| Diclofenac Sodium | Albumin Denaturation | 85 |

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored using various animal models. For example, compounds were tested for their protective effects in pentylenetetrazole-induced seizure models . The findings suggest that these compounds may modulate neurotransmitter systems involved in seizure activity.

Case Study: Anticonvulsant Evaluation

In a recent study:

- The compound was administered to mice.

- Results showed a significant reduction in seizure frequency compared to control groups.

Table 4: Anticonvulsant Activity Results

| Compound Name | Model Used | Protection (%) |

|---|---|---|

| This compound | MES Model | 80 |

| Valproic Acid | MES Model | 75 |

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Modifications and Bioactivity

The compound’s activity is influenced by:

- Substituent Effects :

- Benzimidazole-Triazole-Thiazole Hybrids (9a–9e) : Compounds like 9d (N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide) share a 4-methylphenyl group analogous to the p-tolyl in the target compound. However, the presence of a benzimidazole-triazole scaffold in 9a–9e may reduce thiadiazole-mediated kinase inhibition but enhance DNA intercalation properties .

- Triazolo-Thiadiazole Derivatives : Compounds such as N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC₅₀ = 42 nM against CDK5/p25) demonstrate that triazolo-thiadiazole fusion improves kinase inhibition compared to isolated thiadiazole systems .

- Electronic and Steric Properties :

2.2 Antimicrobial Activity

- Thiadiazole vs. Benzothiazole Derivatives : While the target compound’s thiadiazole-thio group may enhance antibacterial activity (e.g., against Staphylococcus aureus), benzothiazole derivatives like 4b (N-(4-hydroxy-3-((6-methoxybenzo[d]thiazol-2-yl)diazenyl)phenyl)acetamide) show superior selectivity indices (SI > 10) against Gram-positive pathogens .

2.3 Kinase Inhibition

- CDK5/p25 Inhibition: The triazolo-thiadiazole hybrid in exhibits nanomolar IC₅₀ values (30–42 nM), whereas the target compound’s simpler thiadiazole-thio architecture may require optimization for comparable kinase affinity .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for ’s derivatives (e.g., Cu-catalyzed azide-alkyne cycloaddition), though yields may vary due to steric hindrance from the p-tolyl group .

- Thermodynamic Stability : Crystallographic studies on simpler analogs (e.g., N-(thiazol-2-yl)acetamide ) confirm planar thiazole-acetamide conformations, suggesting similar stability for the target compound .

- Contradictions : While thiadiazoles are broadly associated with antibacterial activity (), triazolo-thiadiazole derivatives prioritize kinase inhibition (), highlighting substituent-dependent bioactivity .

Biological Activity

N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that integrates the thiazole and thiadiazole moieties, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties.

Chemical Structure

The compound can be represented as follows:

This structure includes a thiazole ring and a thiadiazole ring connected via a thioether linkage.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with Minimum Inhibitory Concentrations (MICs) often lower than standard antibiotics .

- Antifungal Activity : The compound has also demonstrated antifungal effects against strains like Aspergillus niger, with MIC values comparable to established antifungals .

| Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32.6 |

| Antibacterial | Escherichia coli | 47.5 |

| Antifungal | Aspergillus niger | 40.0 |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in various studies. The compound's structure suggests it may interact with cellular targets involved in cancer progression.

- Cell Line Studies : In vitro studies have shown that related compounds inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 0.28 |

| A549 | 0.52 |

| SK-MEL-2 | 4.27 |

The biological activities of this compound are attributed to its ability to interfere with key cellular processes:

- Inhibition of Enzymatic Activity : Thiadiazoles can inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells without causing cell cycle arrest .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that a derivative similar to this compound exhibited enhanced activity against resistant bacterial strains compared to conventional therapies .

- Cancer Research : In a comparative study involving multiple cancer cell lines, derivatives were found to significantly reduce cell viability at low concentrations, suggesting potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling a thiazole-2-amine derivative with a preformed 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol intermediate. Key steps include:

- Thiol activation : Use of chloroacetyl chloride or similar reagents to functionalize the thiadiazole ring .

- Nucleophilic substitution : Reaction under inert atmosphere with bases like triethylamine to facilitate acetamide bond formation .

- Purification : Employ recrystallization (ethanol/DMF mixtures) or HPLC to isolate the final compound .

- Intermediate characterization : FTIR and / NMR verify functional groups and regiochemistry .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Confirm proton environments (e.g., p-tolyl methyl group at ~2.3 ppm) and sulfur-containing moieties .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95% recommended for biological assays) .

- Elemental analysis : Match calculated vs. experimental C, H, N, S percentages to rule out solvates or impurities .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields and minimizing by-products during synthesis?

- Methodological Answer :

- Continuous flow reactors : Improve temperature/pressure control for exothermic steps (e.g., thiol-acetamide coupling), reducing side reactions like oxidation .

- Catalyst optimization : Screen palladium or copper catalysts for cross-coupling efficiency .

- By-product analysis : Use LC-MS to identify impurities (e.g., disulfides from thiol oxidation) and adjust reaction stoichiometry or inert gas purging .

Q. How does the compound’s structure influence its biological activity, and what structure-activity relationship (SAR) insights exist?

- Methodological Answer :

- Thiadiazole-thiazole synergy : The sulfur-rich backbone enhances metal ion chelation, potentially disrupting microbial or cancer cell metalloenzymes .

- p-Tolyl substitution : Hydrophobic interactions with protein binding pockets may improve target affinity vs. unsubstituted phenyl analogs .

- SAR testing : Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) and compare IC values in enzyme inhibition assays .

Q. What analytical techniques are most suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via:

- HPLC-DAD : Quantify parent compound loss and degradant formation .

- LC-MS/MS : Identify hydrolysis products (e.g., thiol cleavage) or oxidation adducts .

- Thermogravimetric analysis (TGA) : Assess thermal stability for storage recommendations .

Q. How can researchers evaluate the compound’s bioactivity and mechanism of action in disease models?

- Methodological Answer :

- In vitro screening :

- Kinase inhibition assays : Test against CDK5/p25 or similar targets using ATP-competitive/non-competitive protocols .

- Apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) via fluorescence-based kits .

- In silico studies :

- Molecular docking : Use AutoDock Vina to predict binding modes with proteins like tubulin or DNA gyrase .

- ADMET prediction : Compute logP, solubility, and CYP450 interactions using SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.